[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane
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Description
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane, also known as this compound, is a useful research compound. Its molecular formula is C54H69Cl2N2PRu and its molecular weight is 949.104. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the nucleophilic N-heterocyclic carbene (NHC) ligand . This ligand plays a crucial role in various catalytic reactions, including the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .
Mode of Action
The compound interacts with its targets through its nucleophilic N-heterocyclic carbene (NHC) ligand . It can be used to synthesize an IMes ligated-rhodium complex, which acts as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .
Biochemical Pathways
The compound affects the hydrogenation pathway of substituted aryl and heteroaryl boronate esters . By acting as a catalyst, it facilitates the conversion of these esters into cis-substituted borylated cycloalkanes . This process is crucial in the synthesis of various organic compounds.
Result of Action
The primary result of the compound’s action is the production of cis-substituted borylated cycloalkanes from substituted aryl and heteroaryl boronate esters . This transformation is facilitated by the compound’s role as a catalyst in the hydrogenation process .
Biological Activity
Ruthenium complexes, particularly those containing N-heterocyclic carbenes (NHCs), have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane is a notable example that has been studied for its potential antimicrobial and antiproliferative properties.
Chemical Structure and Properties
The compound's structure features a ruthenium center coordinated with NHC and phosphine ligands, which contribute to its stability and reactivity. The molecular formula is C39H53Cl2N3Ru, with a molecular weight of approximately 827 g/mol. Its unique architecture allows it to participate in various catalytic processes, particularly olefin metathesis.
Biological Activity Overview
Recent studies have highlighted the biological activities of ruthenium NHC complexes, focusing on their antimicrobial and anticancer properties:
Antimicrobial Activity
Ruthenium complexes have shown promising activity against a range of microbial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes.
- Gram-negative Bacteria : Limited activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal Strains : Notably active against Candida albicans .
The mechanism of action appears to involve disruption of microbial cell membranes and interference with essential metabolic processes.
Antiproliferative Activity
The compound has demonstrated significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Human colon, breast, cervix, liver cancer cells, and rat glioblastoma.
- Comparison with Standard Drugs : Ruthenium complexes generally exhibit higher cytotoxicity than traditional anticancer agents .
Case Studies
Several studies have explored the biological efficacy of ruthenium complexes:
- Study on Antibacterial Efficacy :
- Cancer Cell Line Testing :
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the complex facilitates penetration into bacterial membranes.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to cell death.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways .
Summary Table of Biological Activities
Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C18H33P.C15H10.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNUJWCJGIGFBS-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H69Cl2N2PRu |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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